(5-butyl-2-methyl-1H-indol-3-yl)acetic acid
Description
Electron-Donating vs. Electron-Withdrawing Groups
- 5-Methylindole-3-acetic acid : The methyl group at position 5 donates electrons via hyperconjugation, increasing electron density at position 3. This enhances resonance stabilization of the acetic acid moiety.
- 5-Methoxy-2-methyl-3-indoleacetic acid : The methoxy group at position 5 provides stronger electron donation, further polarizing the indole ring and altering acid dissociation constants (pKa ~4.53).
- 5-Nitroindole derivatives : Electron-withdrawing nitro groups reduce electron density at position 3, weakening hydrogen-bonding capacity compared to the butyl-substituted compound.
Steric Effects
- The butyl group at position 5 creates steric hindrance that limits rotational freedom around the C5-C bond. This contrasts with smaller substituents like methyl or methoxy groups, which permit greater conformational flexibility.
- In 2-methylindole-3-acetic acid , the methyl group at position 2 forces the acetic acid side chain into a fixed orientation relative to the indole plane, potentially influencing biological activity.
Hydrogen-Bonding Capacity
- The carboxylic acid group in all derivatives serves as a hydrogen bond donor. However, the butyl chain in the target compound may shield this group from solvent interactions, reducing its acidity compared to unsubstituted indole-3-acetic acid.
Tautomeric Forms and Electronic Resonance Patterns
The indole core exhibits two primary resonance forms:
- Aromatic sextet localization in the benzene ring.
- Partial double-bond character between N1 and C2 due to pyrrole-like conjugation.
The acetic acid substituent at position 3 participates in extended resonance:
- The carboxyl group’s lone pairs conjugate with the indole π-system, stabilizing the deprotonated form at physiological pH.
- Tautomerism is limited compared to hydroxylated analogues like 2-hydroxy-(indol-3-yl)acetic acid, which can undergo keto-enol tautomerism.
Electronic effects of substituents were analyzed using density functional theory (DFT) calculations for related compounds:
- The butyl group exerts a mild electron-donating inductive effect (+I), increasing electron density at position 3.
- Methyl groups at position 2 provide steric protection to the NH group, reducing its hydrogen-bonding accessibility.
Resonance stabilization energies for indole derivatives range from 47–49 kcal/mol , with the acetic acid side chain contributing an additional 5–8 kcal/mol through conjugation.
Properties
IUPAC Name |
2-(5-butyl-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-4-5-11-6-7-14-13(8-11)12(9-15(17)18)10(2)16-14/h6-8,16H,3-5,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUPUGCRNVYONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methyl-substituted ketone.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote the formation of the indole ring. The resulting product is then purified through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.
Scientific Research Applications
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of cellular processes. For example, it may bind to enzymes or receptors involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features but different substituents.
Uniqueness
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group at the 5-position and the methyl group at the 2-position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.
Biological Activity
(5-butyl-2-methyl-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Structure :
The compound features an indole ring system with a butyl group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position. This unique substitution pattern contributes to its distinct chemical and biological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Fischer Indole Synthesis : Involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions to form the indole ring.
Synthetic Route Example:
- Starting Materials : Butyl-substituted phenylhydrazine and a methyl-substituted ketone.
- Reaction Conditions : Typically conducted in the presence of strong acids like hydrochloric or sulfuric acid at elevated temperatures.
- Purification : The resultant product is purified via crystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound shows potential against various microbial strains, suggesting its utility in treating infections.
- Anticancer Activity : Studies have demonstrated that indole derivatives, including this compound, possess cytotoxic effects on cancer cell lines while exhibiting lower toxicity to normal cells. For instance, it has been shown to induce apoptosis in breast cancer cells (MCF-7) with minimal effects on normal human dermal fibroblasts .
Case Study: Cytotoxic Effects on Cancer Cells
A recent study evaluated the cytotoxicity of several indole derivatives against MCF-7 cells using the MTT assay. The results indicated that compounds similar to this compound displayed effective inhibition of cell proliferation with half-maximal effective concentrations (EC50) below 10 µM .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Receptor Binding : The indole ring can interact with various receptors involved in cell signaling pathways.
- Enzyme Modulation : It may inhibit or activate enzymes associated with cancer progression or microbial resistance.
Comparison with Other Indole Derivatives
| Compound Name | Biological Activity | EC50 (µM) |
|---|---|---|
| This compound | Anticancer (MCF-7) | <10 |
| Indole-3-acetic acid | Plant growth regulator | N/A |
| 5-Methoxyindole derivatives | Varying anticancer properties | Varies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (5-butyl-2-methyl-1H-indol-3-yl)acetic acid?
- Methodology : A common approach involves refluxing substituted indole precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid. For example, analogous indole-acetic acid compounds are synthesized by reacting 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinones in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures . Adjust alkylation steps to introduce the 5-butyl and 2-methyl substituents.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (254 nm); compare retention times against standards. Purity ≥97% is achievable for structurally similar indole derivatives .
- Mass Spectrometry : Confirm molecular weight (expected m/z: 275.3 g/mol for C₁₆H₂₁NO₂) using high-resolution MS, as demonstrated for 5-hydroxyindole-3-acetic acid .
- NMR : Analyze and spectra to verify substituent positions (e.g., butyl chain at C5, methyl at C2).
Q. What storage conditions are optimal for maintaining stability?
- Methodology : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Similar indole derivatives show degradation under prolonged light exposure; use amber vials and desiccants . Stability testing via TGA/DSC is advised to assess thermal decomposition profiles.
Q. What safety precautions are critical during handling?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit acute toxicity (Oral Tox. Category 4) based on analogous indole-acetic acids .
- First-aid measures: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodology :
- Catalyst Optimization : Test sodium acetate concentrations (0.1–0.2 mol) to enhance cyclization efficiency .
- Solvent Systems : Compare acetic acid with mixed solvents (e.g., acetic acid/ethanol) to improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields, as shown for related heterocycles .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodology :
- LC-MS/MS : Detect trace byproducts (e.g., dealkylated derivatives) using multiple reaction monitoring (MRM).
- Titration : For quantifying free acetic acid impurities, adapt NaOH titration protocols with phenolphthalein endpoint detection (error margin <5%) .
Q. How can researchers investigate potential biological activity (e.g., enzyme inhibition)?
- Methodology :
- Receptor Binding Assays : Screen against indole-targeted receptors (e.g., serotonin receptors) using radioligand displacement assays, as done for 5-hydroxyindole-3-acetic acid .
- Enzyme Inhibition Studies : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric monitoring of substrate conversion .
Q. How should conflicting data on solubility or reactivity be addressed?
- Methodology :
- Solubility Testing : Compare polar (water, DMSO) vs. non-polar (hexane) solvents. LogP estimates (~3.0) suggest moderate lipophilicity, aligning with similar indole derivatives .
- Controlled Replication : Repeat experiments under standardized conditions (pH 7.4, 25°C) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
